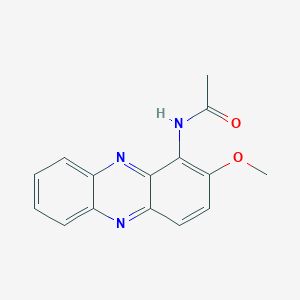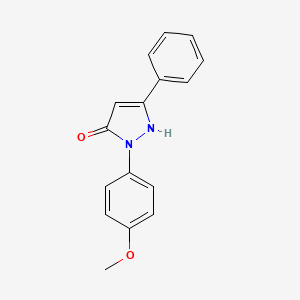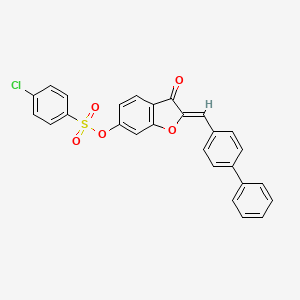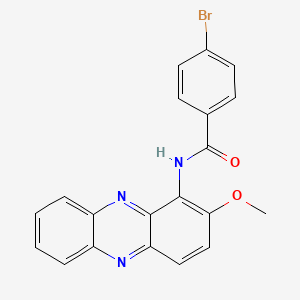
1-(2-Hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione is a chemical compound with a unique structure that includes both hydroxyethyl and amino groups attached to a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione typically involves the reaction of pyrrole-2,5-dione with 2-aminoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole-2,5-dione derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(2-Hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione: Similar in structure but lacks the amino group, which may result in different reactivity and applications.
1-(2-Hydroxyethyl)-2-pyrrolidone: Another related compound with different functional groups, leading to distinct chemical properties.
Uniqueness
1-(2-Hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione is unique due to the presence of both hydroxyethyl and amino groups, which confer specific reactivity and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C8H12N2O4 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C8H12N2O4/c11-3-1-9-6-5-7(13)10(2-4-12)8(6)14/h5,9,11-12H,1-4H2 |
InChI Key |
XAPXBUCYYUEHON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C1=O)CCO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B12215315.png)
![(2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B12215321.png)
![5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12215324.png)

![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12215335.png)
![2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12215340.png)
![7-(3-chlorophenyl)-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12215343.png)
![3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12215346.png)

![7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12215369.png)
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12215383.png)


![4-{[3-fluoro-4-(propan-2-yloxy)phenyl]carbonyl}-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12215405.png)
